
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona es un compuesto químico que ha despertado interés en varios campos de la investigación científica debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta un núcleo de piracinona sustituido con un grupo 3-fluorobencilo y una porción hidrazinilo, lo que contribuye a su comportamiento químico y reactividad distintivos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona generalmente implica los siguientes pasos:
Formación del Núcleo de Piracinona: El núcleo de piracinona se puede sintetizar mediante la ciclización de precursores apropiados en condiciones controladas.
Introducción del Grupo 3-Fluorobencilo: El grupo 3-fluorobencilo se introduce a través de reacciones de sustitución nucleofílica, a menudo utilizando haluros de 3-fluorobencilo como materiales de partida.
Adición de la Porción Hidrazinilo: El grupo hidrazinilo se incorpora a través de reacciones de hidrazinólisis, donde los derivados de hidracina reaccionan con los compuestos intermedios para formar el producto final.
Métodos de Producción Industrial
La producción industrial de 1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona puede implicar procesos de flujo continuo o por lotes a gran escala, optimizando las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. Los catalizadores y los sistemas automatizados a menudo se emplean para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir en las porciones bencílica y piracinónica, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Halógenos, nucleófilos y electrófilos en presencia de catalizadores o bajo condiciones térmicas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de 1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona, cada uno con propiedades químicas y físicas distintas.
Aplicaciones Científicas De Investigación
1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos y estrategias de tratamiento.
Industria: Se utiliza en la producción de productos químicos especiales, productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede dirigirse a enzimas, receptores y otras biomoléculas, modulando su actividad y función.
Vías Implicadas: Puede influir en varias vías bioquímicas, incluidas las relacionadas con la señalización celular, el metabolismo y la expresión génica, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona: comparte similitudes estructurales con otros derivados de piracinona y compuestos sustituidos con hidrazinilo.
Derivados Basados en Pirazolopirimidina: Estos compuestos también presentan un núcleo de piracinona y exhiben actividades biológicas similares, como efectos antiproliferativos en células cancerosas.
Isómeros AB-FUBINACA: Estos compuestos tienen motivos estructurales similares y se estudian por sus propiedades farmacológicas.
Unicidad
1-(3-Fluorobencil)-3-hidrazinilpiracin-2(1H)-ona es única debido a su patrón de sustitución específico, que confiere reactividad química y actividad biológica distintas en comparación con otros compuestos similares. Su combinación de un grupo 3-fluorobencilo y una porción hidrazinilo la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H11FN4O |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
1-[(3-fluorophenyl)methyl]-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C11H11FN4O/c12-9-3-1-2-8(6-9)7-16-5-4-14-10(15-13)11(16)17/h1-6H,7,13H2,(H,14,15) |
Clave InChI |
MQUJEPUKUPXRDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


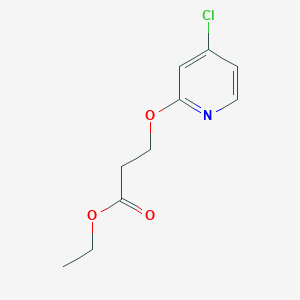
![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)


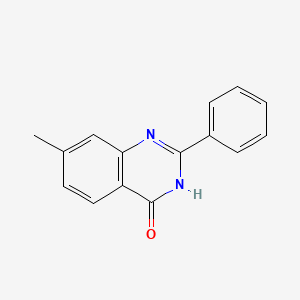
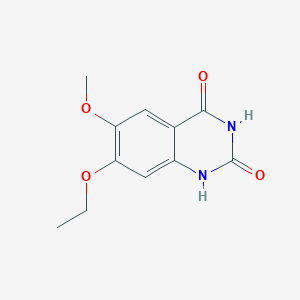
![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)
![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)
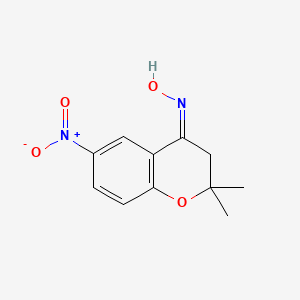
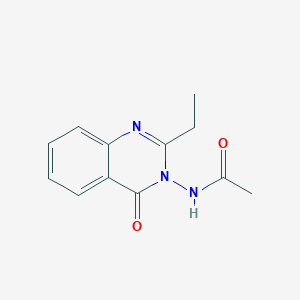

![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)
